(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c1-21-13-7-6-10(19)8-14(13)26-18(21)20-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRLKPPPMHBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a member of a class of derivatives known for their diverse biological activities, particularly in anticancer and anticonvulsant applications. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Overview of the Compound
The compound features a unique structure that includes an isoindoline moiety and a thiazole derivative, which are known to enhance biological activity through various mechanisms. Its synthesis and characterization have been documented in several studies, indicating its potential as a lead compound for further development.
Anticancer Properties
Recent studies have demonstrated that derivatives of isoindoline compounds exhibit significant anticancer activity. For instance, a related compound, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, showed moderate but significant growth inhibition across several cancer cell lines including MCF7 and ACHN, with percentage growth inhibitions ranging from 75% to 89% at a concentration of 10 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anticonvulsant Activity
In the context of anticonvulsant properties, compounds similar to this compound have been evaluated in various seizure models. A study involving related acetamide derivatives indicated that they provided protection against maximal electroshock seizures (MES), suggesting their potential as anticonvulsant agents . The ability to inhibit seizure spread is crucial for the development of new antiepileptic drugs.
The biological activities of compounds like this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many isoindoline derivatives act as enzyme inhibitors, targeting pathways critical for cancer cell survival.
- Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, which may be beneficial in treating epilepsy.
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Significant anticancer activity observed | MCF7, CAKI-1 | 10 µM |
| Study 2 | Protection against MES seizures | Mouse models | Not specified |
| Study 3 | Moderate cytotoxicity against various lines | EKVX, UACC-62 | IC50: ~15 µM |
Scientific Research Applications
Biological Activities
Anticancer Activity :
Several studies have demonstrated the potential of compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in inhibiting cancer cell proliferation. For instance, derivatives featuring the isoindoline structure have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties :
Research indicates that isoindoline-based compounds exhibit antimicrobial activity against a range of pathogens. The incorporation of specific substituents can enhance their efficacy against bacteria and fungi, making them candidates for further development as antimicrobial agents .
Antitubercular Activity :
Compounds with similar scaffolds have been evaluated for their antitubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting that modifications to the isoindoline structure can yield effective antitubercular agents .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that may include the formation of the isoindoline core followed by functionalization at the nitrogen and carbon centers. Various methodologies such as cyclization reactions, condensation reactions, and coupling reactions are employed to achieve the desired structure .
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer properties of related compounds, researchers synthesized a series of isoindoline derivatives and assessed their activity against multiple cancer cell lines. The results indicated that specific modifications led to enhanced growth inhibition rates, highlighting the importance of structural diversity in optimizing anticancer activity .
Case Study 2: Antimicrobial Screening
A set of isoindoline derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?
Answer:
The compound is typically synthesized via amide coupling reactions. A general protocol involves:
- Reagents : Carbodiimide coupling agents (e.g., EDC or DCC) to activate carboxylic acids.
- Conditions : Reaction of 1,3-dioxoisoindoline-2-acetic acid derivatives with substituted benzo[d]thiazol-2(3H)-ylidene amines under inert atmospheres (e.g., N₂) in dichloromethane or DMF.
- Workup : Purification via recrystallization (e.g., methanol/acetone mixtures) or column chromatography.
Characterization includes ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) .
(Advanced) How can crystallographic data inconsistencies be resolved during structural validation of this compound?
Answer:
Crystallographic discrepancies (e.g., bond lengths, torsion angles) are addressed by:
Software Validation : Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and validated against electron density maps .
Comparative Analysis : Cross-reference bond lengths with established databases (e.g., Allen et al., 1987). For example, the C–N amide bond should align with standard ranges (1.32–1.35 Å) .
Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯N) to assess packing stability. Deviations in hydrogen bond angles (>10° from ideal) may indicate data artifacts .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- 1,3-Dioxoisoindolinyl : Aromatic protons (δ 7.6–8.2 ppm) and carbonyl carbons (δ 165–170 ppm).
- Benzo[d]thiazole : Fluorine-coupled protons (δ 6.8–7.5 ppm for 6-F substituent) and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (tolerances <0.4%) .
(Advanced) How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Answer:
Analog Synthesis : Introduce substituents at the benzo[d]thiazole (e.g., 6-F, 3-CH₃) and isoindolinone moieties to assess electronic/steric effects .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using:
- IC₅₀ Determination : Dose-response curves with controls (e.g., staurosporine).
- Docking Studies : Use software (e.g., AutoDock) to predict binding modes, correlating with experimental IC₅₀ values .
Data Interpretation : Address contradictions (e.g., low activity despite strong docking scores) by revisiting solubility or off-target effects .
(Basic) What computational methods predict the compound’s physicochemical properties?
Answer:
- LogP Calculation : Use tools like ChemDraw or MarvinSketch to estimate lipophilicity.
- Tautomer Stability : DFT calculations (e.g., B3LYP/6-31G*) assess the predominance of (E)-configuration in solution .
- Solubility Prediction : QSPR models correlate molecular descriptors (e.g., polar surface area) with experimental solubility in DMSO/water .
(Advanced) How are intermolecular interactions analyzed in the crystalline state?
Answer:
- X-ray Diffraction : Resolve crystal packing using SHELXD for phase determination and SHELXL for refinement.
- Hydrogen Bonding : Identify R₂²(8) motifs (e.g., N–H⋯N interactions) contributing to 1D chain stabilization .
- Twist Angle Analysis : Compare dihedral angles between aromatic rings (e.g., 79.7° in benzo[d]thiazole vs. isoindolinone planes) to assess steric strain .
(Basic) How is purity validated post-synthesis?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Melting Point : Sharp melting range (<2°C deviation) confirms crystallinity .
- Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C: 58.2%, H: 3.5%, N: 12.1%) .
(Advanced) What strategies mitigate data reproducibility issues in synthetic protocols?
Answer:
Reaction Optimization : Screen solvents (e.g., DCM vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., DMAP) to maximize yield .
Batch Analysis : Compare NMR/LC-MS data across multiple syntheses to identify impurities (e.g., unreacted starting materials).
Automated Platforms : Use flow chemistry for precise control over reaction parameters (e.g., residence time, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
